

"6-O-Acetylcoriatin" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-O-Acetylcoriatin

Cat. No.: B1157373

[Get Quote](#)

6-O-Acetylcoriatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Acetylcoriatin is a sesquiterpenoid compound, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **6-O-Acetylcoriatin**. Due to the limited availability of direct experimental data for this specific compound, information regarding experimental protocols, biological activity, and mechanisms of action is supplemented with data from closely related compounds isolated from the same source, *Coriaria nepalensis*, and other structurally similar sesquiterpenoids. This guide aims to serve as a valuable resource for researchers interested in the potential therapeutic applications of this molecule.

Physical and Chemical Properties

The known physical and chemical properties of **6-O-Acetylcoriatin** are summarized in the table below. While some data points, such as melting and boiling points, are not yet publicly available, the provided information offers a foundational understanding of the compound's characteristics.

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₂ O ₇	[1]
Molecular Weight	338.35 g/mol	[1]
CAS Number	1432063-63-2	[1] [2]
Appearance	Powder	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	

Spectroscopic Data

Detailed experimental spectroscopic data for **6-O-Acetylcoriatin** is not readily available in the public domain. However, based on the known structure and the typical spectral characteristics of related sesquiterpenoids, the following table outlines the expected regions for key spectroscopic signals.

Spectroscopy	Expected Peaks and Features
¹ H NMR	Signals corresponding to acetyl protons, methyl groups, methine protons, and protons adjacent to oxygen atoms are anticipated. The chemical shifts would provide detailed information about the proton environment within the molecule.
¹³ C NMR	Resonances for carbonyl carbons of the acetyl group and any lactone or ketone functionalities, as well as signals for quaternary, methine, methylene, and methyl carbons are expected. The chemical shifts would confirm the carbon skeleton.
IR Spectroscopy	Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) stretching from the acetyl group and any other carbonyls, and C-O stretching vibrations are expected.
Mass Spectrometry	The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the sesquiterpenoid core and the loss of the acetyl group.

Experimental Protocols

Isolation of Sesquiterpenoids from *Coriaria nepalensis*

While a specific protocol for the isolation of **6-O-Acetylcoriatin** has not been published, a general method for extracting sesquiterpenoids from *Coriaria nepalensis* can be adapted. This protocol typically involves solvent extraction followed by chromatographic separation.

General Isolation Workflow for Sesquiterpenoids

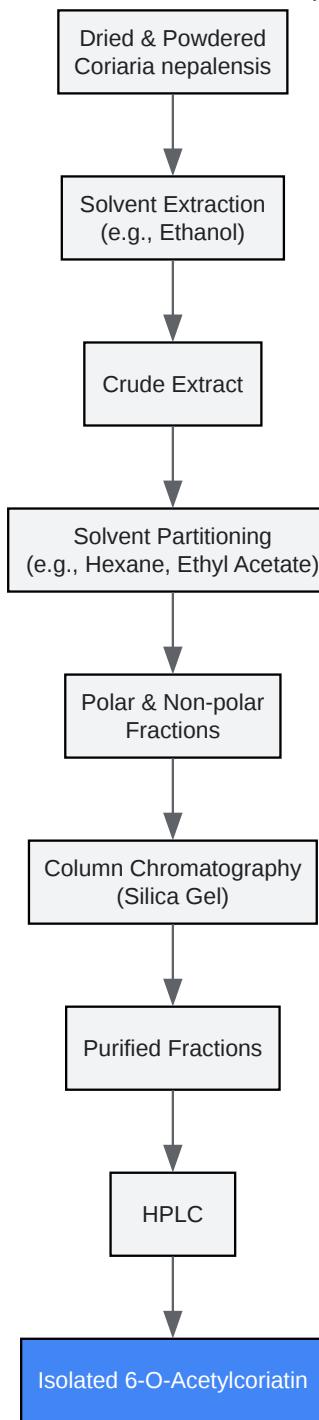

[Click to download full resolution via product page](#)

Figure 1: A generalized workflow for the isolation of sesquiterpenoids from plant material.

Methodology:

- Extraction: The dried and powdered plant material (e.g., roots or aerial parts) of *Coriaria nepalensis* is subjected to exhaustive extraction with a suitable solvent, such as ethanol or methanol, at room temperature.
- Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- Column Chromatography: The fraction containing the desired sesquiterpenoids (often the ethyl acetate fraction) is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the compounds.
- Further Purification: Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure **6-O-Acetylcoriatin**.

Synthesis of 6-O-Acetylated Sesquiterpenoids

A specific synthesis protocol for **6-O-Acetylcoriatin** is not available. However, a general approach for the acetylation of a parent sesquiterpenoid alcohol can be proposed.

General Synthesis Workflow for Acetylation

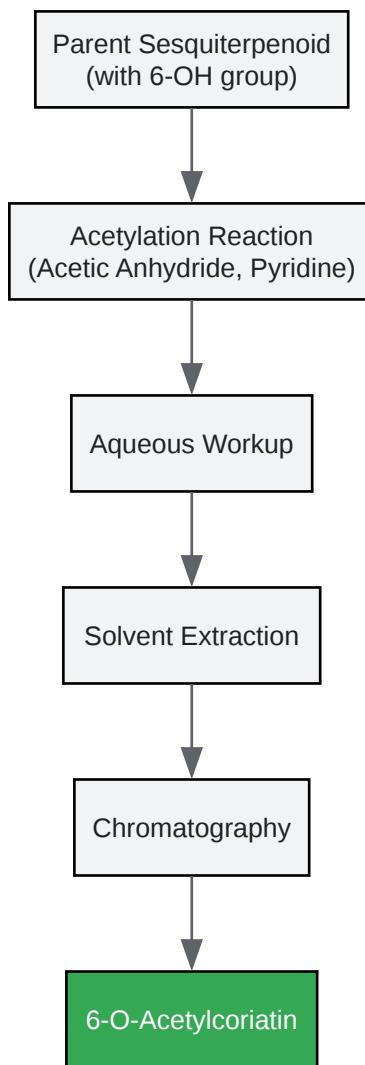

[Click to download full resolution via product page](#)

Figure 2: A generalized workflow for the synthesis of an acetylated sesquiterpenoid.

Methodology:

- Reaction Setup: The parent sesquiterpenoid containing a hydroxyl group at the C-6 position is dissolved in a suitable aprotic solvent, such as dichloromethane or pyridine, under an inert atmosphere.

- Acetylation: Acetic anhydride and a base, such as pyridine or triethylamine, are added to the solution. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- Workup and Extraction: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent like ethyl acetate.
- Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography on silica gel to afford the pure 6-O-acetylated sesquiterpenoid.

Biological Activity and Mechanism of Action

Direct experimental evidence for the biological activity of **6-O-Acetylcoriatin** is limited. However, several other sesquiterpenoids isolated from *Coriaria nepalensis* have demonstrated significant anticonvulsant and neurotrophic activities. Picrotoxane sesquiterpenoids, a class to which **6-O-Acetylcoriatin** likely belongs, are known to act as non-competitive antagonists of the γ -aminobutyric acid (GABA) type A (GABAA) receptor. This suggests that **6-O-Acetylcoriatin** may exhibit similar neurological activities.

Postulated Signaling Pathway: Modulation of GABAergic Neurotransmission

The GABAA receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Picrotoxane sesquiterpenoids are thought to bind to a site within the ion channel pore of the GABAA receptor, thereby blocking the influx of chloride ions and leading to neuronal excitation. This mechanism is distinct from competitive antagonists that bind to the GABA binding site. The potential anticonvulsant activity of related compounds from *Coriaria nepalensis* suggests a more complex interaction with neuronal signaling pathways that warrants further investigation.

Postulated Mechanism of Action at the GABAa Receptor

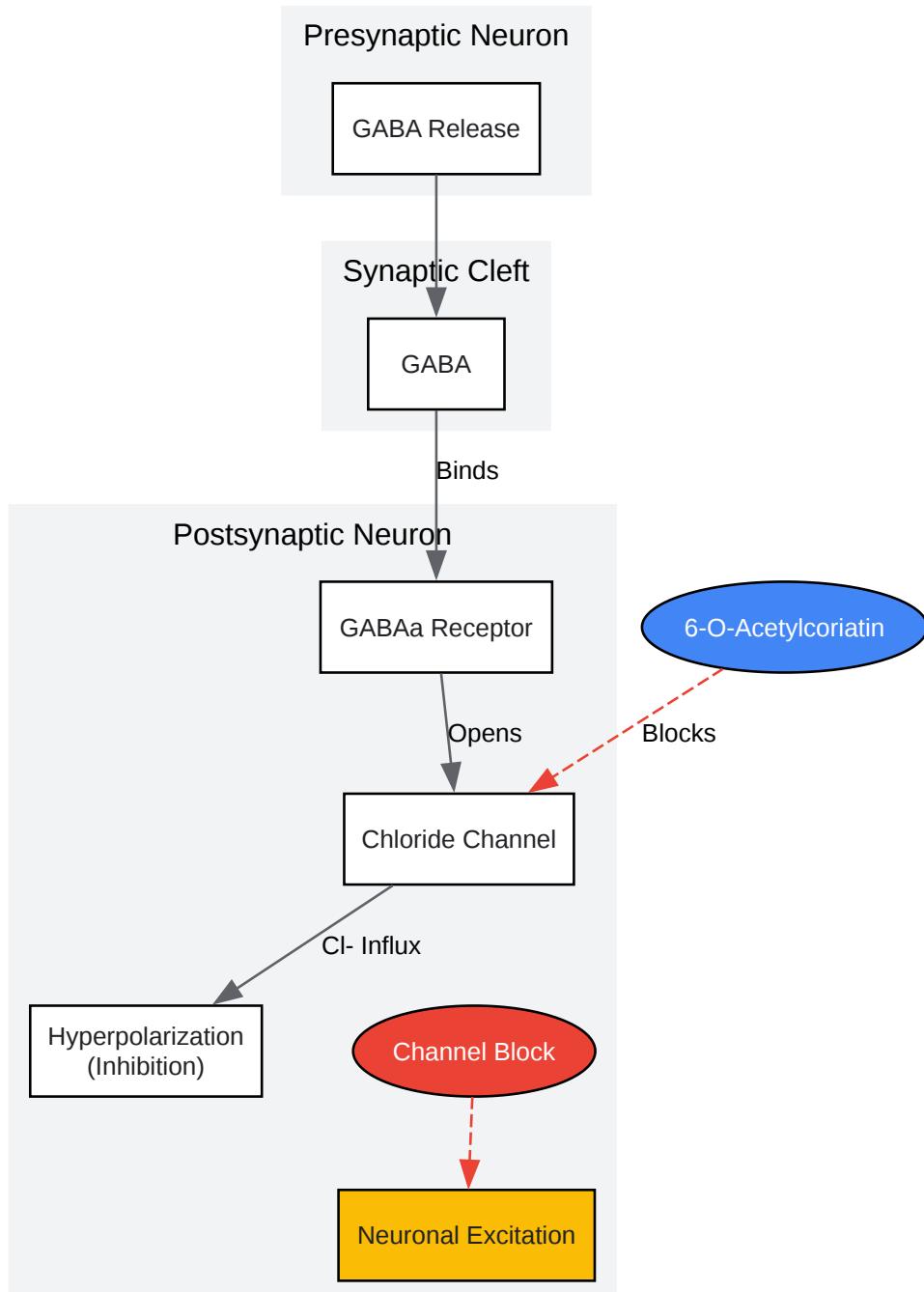

[Click to download full resolution via product page](#)

Figure 3: A diagram illustrating the potential modulation of the GABAa receptor by **6-O-Acetylcoriatin**.

Conclusion

6-O-Acetylcoriatin is a promising natural product with potential for further investigation, particularly in the field of neuroscience. While a complete physicochemical profile and detailed biological characterization are still needed, the information compiled in this guide from related compounds provides a solid foundation for future research. The proposed experimental protocols for isolation and synthesis, along with the postulated mechanism of action, offer a starting point for scientists and drug development professionals to explore the therapeutic potential of this and other related sesquiterpenoids from *Coriaria nepalensis*. Further studies are essential to elucidate the precise spectral characteristics, confirm the biological activities, and fully understand the signaling pathways modulated by **6-O-Acetylcoriatin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 6-O-Acetylcoriatin | 1432063-63-2 [chemicalbook.com]
- To cite this document: BenchChem. ["6-O-Acetylcoriatin" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1157373#6-o-acetylcoriatin-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com